molecular formula C8H14O3 B11938617 (7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol CAS No. 90370-97-1

(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol

Cat. No.: B11938617
CAS No.: 90370-97-1
M. Wt: 158.19 g/mol
InChI Key: PTJQDBOAZMCIMB-UHFFFAOYSA-N
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Description

7-oxabicyclo[221]heptane-2,3-diyldimethanol is a bicyclic organic compound with the molecular formula C8H14O3 It is characterized by its unique structure, which includes an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxabicyclo[2.2.1]heptane-2,3-diyldimethanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in forming the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-oxabicyclo[2.2.1]heptane-2,3-diyldimethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-oxabicyclo[2.2.1]heptane-2,3-diyldimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-oxabicyclo[2.2.1]heptane-2,3-diyldimethanol involves its interaction with molecular targets through its bicyclic structure. The oxabicycloheptane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions can lead to the formation of intermediates that interact with enzymes or other proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-oxabicyclo[2.2.1]heptane-2,3-diyldimethanol is unique due to its specific substitution pattern and the presence of two hydroxyl groups. This makes it a versatile intermediate in organic synthesis and allows for a wide range of chemical modifications.

Properties

CAS No.

90370-97-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

InChI

InChI=1S/C8H14O3/c9-3-5-6(4-10)8-2-1-7(5)11-8/h5-10H,1-4H2

InChI Key

PTJQDBOAZMCIMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1O2)CO)CO

Origin of Product

United States

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